2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrimido group and the chlorophenyl substituent. The final step involves the acylation of the intermediate with 3,4-dimethoxyphenyl acetic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrimido moieties.
Reduction: Reduction reactions can occur, especially at the carbonyl groups.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar core structures but different substituents.
Pyrimido Compounds: Molecules with the pyrimido moiety but varying side chains.
Uniqueness
The uniqueness of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H21ClN4O4 |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H21ClN4O4/c1-34-22-11-10-18(13-23(22)35-2)28-24(32)15-30-20-8-3-4-9-21(20)31-25(33)14-19(29-26(30)31)16-6-5-7-17(27)12-16/h3-14H,15H2,1-2H3,(H,28,32) |
InChI Key |
ZNUCOIYUTPQUQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)Cl)OC |
Origin of Product |
United States |
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